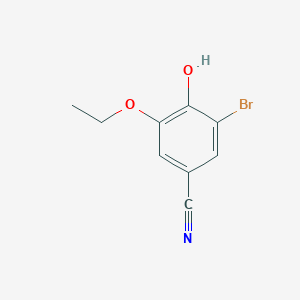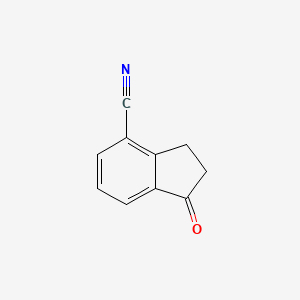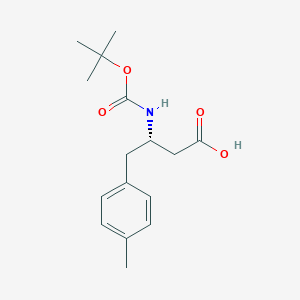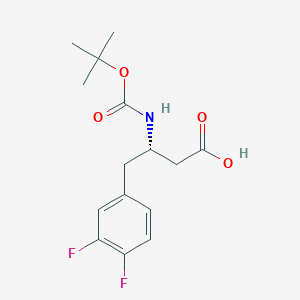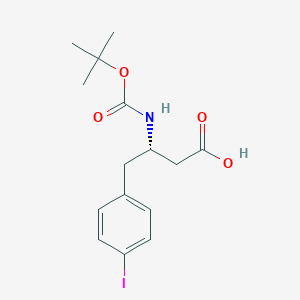
3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde is an organic compound with the molecular formula C10H6BrClO2. It is a derivative of benzaldehyde, featuring bromine, chlorine, and a prop-2-yn-1-yloxy group. This compound is used in various chemical syntheses and research applications due to its unique structure and reactivity .
Mechanism of Action
Target of Action
Similar compounds have been studied for their interactions with targets such as the extracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (erk2) and fibroblast growth factor receptor 2 (fgfr2) . These proteins play crucial roles in cell signaling pathways, influencing cell growth and proliferation.
Mode of Action
Compounds with similar structures have been shown to interact covalently with their targets when appended to a ligand or pharmacophore through a formyl linker . This interaction allows for UV light-induced covalent modification of the biological target .
Biochemical Pathways
Given its potential targets, it may influence pathways related to cell growth and proliferation, such as the erk/mapk and fgfr2 signaling pathways .
Result of Action
Based on its potential targets, it may influence cell growth and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde typically involves the reaction of 3-bromo-5-chloro-4-hydroxybenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The prop-2-yn-1-yloxy group can participate in coupling reactions, such as Sonogashira coupling.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and copper co-catalysts in an inert atmosphere.
Major Products
Substitution: Derivatives with different functional groups replacing bromine or chlorine.
Oxidation: 3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzoic acid.
Reduction: 3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzyl alcohol.
Scientific Research Applications
3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde is used in various scientific research fields:
Chemistry: As a building block in organic synthesis and for the preparation of complex molecules.
Biology: In the study of enzyme inhibitors and as a probe for biological assays.
Industry: Used in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde: Lacks the chlorine atom, which may affect its reactivity and biological activity.
5-Chloro-4-(prop-2-yn-1-yloxy)benzaldehyde: Lacks the bromine atom, leading to different substitution patterns and reactivity.
4-(Prop-2-yn-1-yloxy)benzaldehyde: Lacks both bromine and chlorine, making it less reactive in certain substitution reactions.
Uniqueness
3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde is unique due to the presence of both bromine and chlorine atoms, which provide multiple sites for chemical modification. This enhances its versatility in synthetic applications and its potential as a multifunctional probe in biological studies .
Properties
IUPAC Name |
3-bromo-5-chloro-4-prop-2-ynoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClO2/c1-2-3-14-10-8(11)4-7(6-13)5-9(10)12/h1,4-6H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGPAFOCCFNZCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C=C(C=C1Br)C=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366454 |
Source


|
| Record name | 3-bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444059-52-3 |
Source


|
| Record name | 3-bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-(3-Methoxy-phenoxy)-propyl]-piperazine](/img/structure/B1332820.png)
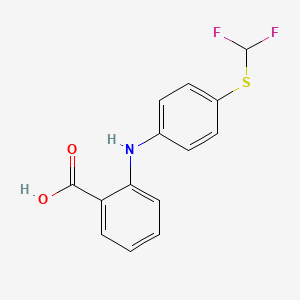
![2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid](/img/structure/B1332828.png)

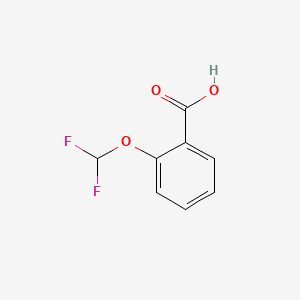
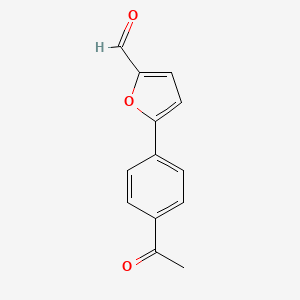
![4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1332834.png)
